
2-(3-Fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)acetamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.1536 . This compound is also known by other names such as N-(3-Fluorophenyl)acetamide, 3’-Fluoroacetanilide, and Acetamide, N-(3-fluorophenyl)- .
Synthesis Analysis
The synthesis of this compound involves several chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol. Novel compounds have been synthesized, indicating the variety of methods available for producing substituted phenyl acetamides.Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed through techniques such as X-ray diffraction analysis . This analysis has revealed detailed insights into the bonding patterns and crystallographic data, which are crucial for understanding the compound’s reactivity and properties .Chemical Reactions Analysis
This compound undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, silylated derivatives have been synthesized, showcasing the compound’s ability to participate in reactions that introduce silyl groups, affecting its reactivity and potential applications.Physical and Chemical Properties Analysis
The physical properties of this compound, such as its crystal structure and hydrogen bonding patterns, have been detailed in studies examining compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide. These studies provide insight into how the compound’s structure affects its physical state, melting point, solubility, and other physical characteristics.科学的研究の応用
Pesticide Potential
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2-(3-Fluorophenyl)acetamide, has shown potential in the development of new pesticides. These compounds have been characterized by X-ray powder diffraction, demonstrating their suitability for agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).
Immunomodulatory Effects
A derivative of this compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has shown the ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound augments the response of lymphocytes and enhances macrophage inhibitory effects on tumor cells, suggesting its potential use in immunotherapy (Wang et al., 2004).
Antimicrobial Properties
Compounds such as 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamide have demonstrated notable antimicrobial properties. These findings suggest the relevance of such compounds in developing new antibacterial and antifungal agents (Parikh & Joshi, 2014).
Anti-inflammatory Activity
Synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, indicating potential therapeutic applications in this domain (Sunder & Maleraju, 2013).
Thrombin Inhibition
Derivatives like 2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors, opening avenues for research in blood coagulation and related disorders (Lee et al., 2007).
Glucocorticoid Receptor Agonism
Crystalline forms of compounds like 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide have been used in treating asthma and chronic obstructive pulmonary disease due to their glucocorticoid receptor agonist properties (Norman, 2013).
Analgesic Activity
The design of compounds like (E)-2-(4,6-difluoro-1-indanylidene)acetamide has led to the discovery of potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activities, highlighting the medical importance of these derivatives (Musso et al., 2003).
Safety and Hazards
2-(3-Fluorophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .
特性
IUPAC Name |
2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILDWCYKQFLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
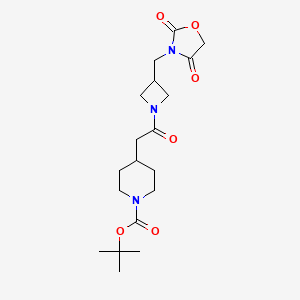
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
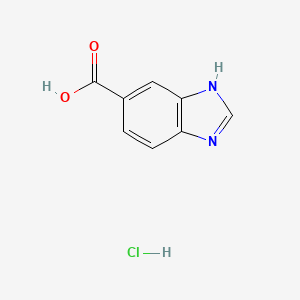
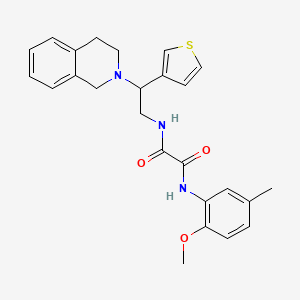
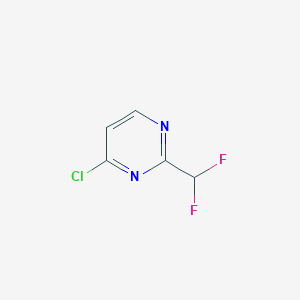
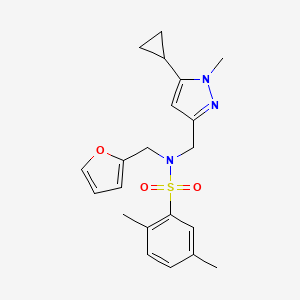
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2770657.png)
![Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2770658.png)

![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2770665.png)
![Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2770668.png)
